N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: is an intriguing compound with diverse applications in scientific research, especially within the fields of chemistry, biology, medicine, and industry. This compound is known for its complex structure and the unique properties it exhibits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, incorporating a series of specific reactions such as nucleophilic substitutions and cyclization reactions under carefully controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The process often includes the use of sophisticated purification techniques, like column chromatography and recrystallization, to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Involving the addition of an oxygen atom or the removal of hydrogen.
Reduction: Involving the gain of electrons or the removal of oxygen.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides under conditions such as acidic or basic environments, controlled temperatures, and solvent systems.
Major Products: The primary products from these reactions vary depending on the specific reagents and conditions used but often include modified derivatives of the original compound with different functional groups, which can further influence their chemical and physical properties.
Scientific Research Applications
This compound finds extensive use in scientific research, including:
Chemistry: As a reagent or intermediate in synthetic organic chemistry.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and applications in drug development.
Industry: As a specialty chemical in the formulation of advanced materials and compounds.
Mechanism of Action
When compared to similar compounds, N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide stands out due to its unique structural features and functional groups. Similar compounds might include other derivatives of pyrimidoindole structures, which also display interesting biological and chemical properties but may differ in terms of their specific applications and effectiveness.
Comparison with Similar Compounds
Pyrimidoindole derivatives with different substituents.
Compounds with similar pharmacophores used in medicinal chemistry.
This compound represents a fascinating area of study with significant implications across multiple fields, from the intricate mechanisms of its synthesis to its broad scientific applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-28-12-11-25-20(27)19-18(15-9-5-6-10-16(15)23-19)24-21(25)29-13-17(26)22-14-7-3-2-4-8-14/h5-6,9-10,14,23H,2-4,7-8,11-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRUZLQAIYKUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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